2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Description
This compound is a tetrazole-thioacetamide derivative featuring a 4-ethylphenyl substituent on the tetrazole ring and a thiazol-2-yl group as the amide substituent. Tetrazole-containing compounds are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-11-4-6-12(7-5-11)21-15(18-19-20-21)24-10(2)13(22)17-14-16-8-9-23-14/h4-10H,3H2,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBGBBAOPKTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: 4-Ethylphenyl vs. 4-Ethoxyphenyl: The ethyl group (lipophilic) may enhance membrane permeability, while the ethoxy group (polar) could improve aqueous solubility . Thiazole vs.
- Synthetic Accessibility :
Pharmacological Potential of Analogous Compounds
While direct activity data for the target compound are unavailable, analogs provide insights:
- Antimicrobial Activity : Thiazole-tetrazole hybrids (e.g., ) have demonstrated moderate activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition .
- Enzyme Binding : Molecular docking studies of related tetrazole-thioacetamides (e.g., ) suggest favorable interactions with kinases and proteases, particularly through tetrazole’s hydrogen-bonding capacity and thiazole’s π-stacking .
- Anti-inflammatory Potential: Derivatives with substituted phenyl groups (e.g., 4-fluorophenyl in ) show COX-2 inhibition, suggesting the 4-ethylphenyl group in the target compound may confer similar activity .
Challenges and Opportunities
Biological Activity
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.
The synthesis of this compound typically involves several steps, including the formation of a tetrazole ring through the cyclization of a nitrile with sodium azide, followed by the introduction of a thio group and subsequent amide formation with a thiazole derivative. The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N6O2S |
| Molecular Weight | 368.46 g/mol |
| CAS Number | 887347-59-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds containing tetrazole and thiazole moieties can possess significant antimicrobial activity. For example, derivatives similar to this compound have been tested against various bacterial strains, revealing potent inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, thiazole-containing compounds were shown to exhibit IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines . The mechanism of action may involve the modulation of apoptotic pathways and interaction with cellular receptors.
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The tetrazole ring may mimic carboxylate groups in biological systems, allowing it to bind to enzyme active sites.
- Covalent Bond Formation : The thio group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of their functions .
- Induction of Apoptosis : Studies suggest that the compound may activate caspases or other apoptotic factors in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related tetrazole derivative showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Cancer Research : In vivo studies on animal models have indicated that thiazole derivatives can reduce tumor size significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
